4-Chloro-1,6-naphthyridine-3-carbonitrile
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Overview
Description
4-Chloro-1,6-naphthyridine-3-carbonitrile is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a chloro substituent at the 4th position and a cyano group at the 3rd position on the naphthyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,6-naphthyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-4-chloropyridine with cyanoacetic acid derivatives under basic conditions . The reaction is often carried out in the presence of a catalyst such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,6-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as methanol or ethanol.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, which can exhibit different biological activities and properties .
Scientific Research Applications
4-Chloro-1,6-naphthyridine-3-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, including anticancer, anti-HIV, and antimicrobial agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1,6-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyano groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways . The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins is essential for its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile: Similar structure but with a fluorine substituent at the 6th position.
4,6-Dichloro-1,7-naphthyridine-3-carbonitrile: Contains an additional chloro group at the 6th position.
Uniqueness
4-Chloro-1,6-naphthyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and cyano groups enhances its reactivity and potential for forming diverse derivatives .
Properties
Molecular Formula |
C9H4ClN3 |
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Molecular Weight |
189.60 g/mol |
IUPAC Name |
4-chloro-1,6-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C9H4ClN3/c10-9-6(3-11)4-13-8-1-2-12-5-7(8)9/h1-2,4-5H |
InChI Key |
OBHRHJVZWWJAGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C(C(=CN=C21)C#N)Cl |
Origin of Product |
United States |
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